11-Deoxymogroside IIIE

Enzymatic stability Metabolic engineering Glycosidase resistance

Essential for accurate mogroside biosynthetic studies and analytical method development. The distinct C-11 deoxy configuration and specific glycosylation pattern of this intermediate ensure reliable pathway mapping and glycosyltransferase research. Available in ≥98% purity with MS/NMR confirmation. Avoid structural misidentification—source the correct reference standard for reproducible results. Request a quote for bulk orders.

Molecular Formula C48H82O18
Molecular Weight 947.2 g/mol
Cat. No. B2488797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxymogroside IIIE
Molecular FormulaC48H82O18
Molecular Weight947.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22?,23?,25?,26-,27-,28-,29?,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46?,47?,48?/m1/s1
InChIKeyVBXCGAFICHYWFL-IFXIQZSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-Deoxymogroside IIIE: A Structurally Defined Minor Triterpenoid Glycoside from Siraitia grosvenorii for Targeted Pathway Research


11-Deoxymogroside IIIE (CAS: 1793003-47-0) is a cucurbitane-type triterpenoid glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit) . It represents a minor constituent within the mogroside family and is structurally characterized as a 3-O- and 24-O- glycosylated mogrol derivative with a critical C-11 deoxy configuration [1]. Unlike the more abundant mogroside V, 11-Deoxymogroside IIIE carries a distinct glycosylation pattern that positions it as an intermediate within the biosynthetic pathway toward high-intensity sweeteners [2]. Its current primary utility lies in biochemical pathway studies and as a reference standard for analytical method development, with commercial availability typically at HPLC purity ≥98% .

Procurement Risk Alert: Why 11-Deoxymogroside IIIE Cannot Be Substituted with Generic Mogroside V or Mogroside IIIE for Defined Experimental Systems


The substitution of 11-Deoxymogroside IIIE with more abundant or similarly named mogrosides (e.g., Mogroside V, Mogroside IIIE, or 11-Oxomogroside IIIE) introduces significant experimental variability and invalidates structure-activity relationship (SAR) analyses. The presence or absence of a single hydroxyl group at C-11 fundamentally alters enzymatic stability, oxidative susceptibility, and glycosylation potential . Furthermore, even closely named compounds such as Mogroside IIIE (which differs in glycosylation at the 24-position) are not chemically identical and cannot be assumed to exhibit equivalent physicochemical behavior in solubility or chromatographic retention [1]. For studies involving metabolic engineering or biosynthetic pathway mapping, the use of an incorrect structural analog fails to accurately represent the intermediate step that 11-Deoxymogroside IIIE specifically occupies .

Quantitative Differential Evidence: Selecting 11-Deoxymogroside IIIE Over Closest Analogs Based on Experimental Data


Stability Advantage: Higher Glycosidase Resistance Conferred by C-11 Deoxy Configuration

11-Deoxymogroside IIIE exhibits high glycosidase resistance due to the absence of the C-11 hydroxyl group, a feature that reduces oxidation potential compared to mogroside V derivatives . In a comparative reactivity profile, 11-Deoxymogroside IIIE is rated as having 'High' enzymatic stability, contrasting with 'Moderate' for mogroside V and 'Low' for 11-oxomogroside IV . This structural feature makes the compound suitable for applications requiring prolonged metabolic stability in biological systems .

Enzymatic stability Metabolic engineering Glycosidase resistance

Molecular Docking Prediction: Reduced Bitterness via R1 Glucose Group Count

A 2024 molecular docking study established that increasing the number of glucose groups at the R1 position (C-3) of mogrosides reduces bitterness [1]. 11-Deoxymogroside IIIE possesses a β-D-glucobiosyl group at C-3 (R1 position), representing an intermediate glycosylation state compared to mogrosides with fewer or more sugar moieties at this locus [1]. While 11-Deoxymogroside IIIE was not directly assayed in the electronic tongue validation, the study's predictive model provides a class-level inference that its R1 glycosylation pattern contributes to a favorable sweet/bitter ratio, an important parameter for natural sweetener development [1].

Sweetness modulation Molecular docking Taste receptor

Biosynthetic Pathway Position: A Defined Intermediate in Mogroside Glycosylation Cascade

The mogroside biosynthetic pathway involves sequential glycosylation steps beginning from mogrol, with branched glucosyl groups added during fruit maturation leading to sweet M4, M5, and M6 mogrosides [1]. 11-Deoxymogroside IIIE serves as a pathway intermediate with a specific glycosylation pattern: a 2,6-branched β-D-glucotriosyl moiety at C-24 and a 1→6 linked β-D-glucobiosyl group at C-3, resulting from sequential enzymatic glycosylation . This distinct glycosylation state positions it as a critical branching point intermediate, enabling its use as a substrate for further enzymatic conversion to higher mogrosides via UDP-glucosyltransferase engineering . In contrast, mogroside V represents a terminal pathway product, and mogrol is the aglycone starting material, making neither suitable for studies requiring this specific intermediate state.

Biosynthesis Glycosyltransferase Metabolic pathway

Analytical Reference Standard: Validated HPLC Purity Specifications for Method Development

11-Deoxymogroside IIIE is commercially available as a reference standard with validated purity specifications of 95% to ≥98% by HPLC . Analytical characterization methods include HPLC-DAD and/or HPLC-ELSD for quantification, with structural confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) . This level of analytical characterization meets the requirements for use as a calibration standard in quantitative analysis of mogroside-containing extracts and finished products . In contrast, structurally similar compounds such as 11-Deoxymogroside III (CAS not specified) or 11-Deoxymogroside V are not as widely available with standardized analytical reference material status .

Analytical chemistry Quality control Reference standard

Physicochemical Profile: Defined Solubility and LogP Parameters for Formulation Design

11-Deoxymogroside IIIE has defined physicochemical parameters including solubility of 10 mM in DMSO for in vitro applications, an XLogP3-AA value of 3.5, and a density of 1.5±0.1 g/cm³ . Additional solubility has been reported in chloroform, dichloromethane, ethyl acetate, and acetone [1]. This characterized solubility profile supports experimental design for in vitro assays, while the documented logP value provides a baseline for predicting membrane permeability behavior . The compound is stored at -20°C with stability of refrigerated solutions for several days .

Solubility Formulation Physicochemical properties

Validated Research and Industrial Application Scenarios for 11-Deoxymogroside IIIE Based on Experimental Evidence


Analytical Method Development and Quality Control

11-Deoxymogroside IIIE serves as a certified reference standard for the development and validation of HPLC-based quantification methods for mogroside-containing botanical extracts and finished products . Its availability at ≥98% purity with MS and NMR structural confirmation makes it suitable for use as a calibration standard in multi-component mogroside analysis, particularly for studies requiring discrimination between minor triterpenoid glycosides in Siraitia grosvenorii fruit extracts . This application is directly supported by the compound's established analytical characterization profile and commercial availability as a reference standard .

Biosynthetic Pathway Mapping and Metabolic Engineering

As a defined intermediate in the mogroside glycosylation cascade, 11-Deoxymogroside IIIE is suitable for use as a substrate in glycosyltransferase engineering studies . Its specific glycosylation pattern—a 2,6-branched β-D-glucotriosyl moiety at C-24 and a 1→6 linked β-D-glucobiosyl group at C-3—positions it as a branching point intermediate, enabling its application in multi-glycosylation route development for high-intensity sweetener synthesis . This scenario stems directly from evidence establishing the compound's pathway position and distinct glycosylation state .

Structure-Activity Relationship Studies on Taste Modulation

The compound's R1 glycosylation pattern (β-D-glucobiosyl at C-3) positions it for use as a reference molecule in SAR studies investigating the relationship between glucose group count and sweet/bitter taste receptor interactions . Molecular docking research has established that glucose group number at the R1 position correlates with reduced bitterness, providing a predictive framework for evaluating 11-Deoxymogroside IIIE as a comparator in natural sweetener optimization programs . This application is supported by class-level evidence from molecular docking studies of structurally related mogroside monomers .

Enzymatic Stability and Biotransformation Assays

The C-11 deoxy configuration confers high glycosidase resistance relative to mogroside V and 11-oxomogroside IV, making 11-Deoxymogroside IIIE suitable for in vitro assays requiring extended metabolic stability . This property supports its use as a probe compound in studies evaluating glycoside hydrolysis patterns or as a stable substrate in biotransformation experiments where reduced enzymatic degradation is desired . This scenario directly follows from the comparative reactivity profile evidence establishing tiered enzymatic stability among mogroside analogs .

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